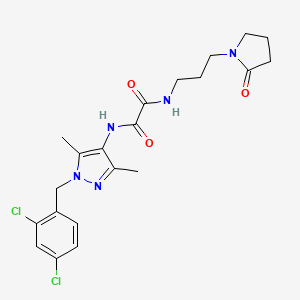
C21H25Cl2N5O3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H25Cl2N5O3 Levocetirizine . It is a third-generation non-sedative antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. Levocetirizine is the active enantiomer of cetirizine and is known for its high efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levocetirizine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chlorobenzhydryl piperazine with ethyl chloroacetate, followed by hydrolysis and subsequent cyclization to form the desired product. The reaction conditions typically involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of Levocetirizine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps like crystallization and purification to obtain the final product in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Levocetirizine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Levocetirizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and their interactions with receptors.
Biology: Research on its effects on histamine receptors and its role in allergic responses.
Medicine: Extensive studies on its efficacy and safety in treating allergic conditions.
Industry: Used in the formulation of various pharmaceutical products for allergy relief .
Mechanism of Action
Levocetirizine works by selectively inhibiting the H1 histamine receptors, thereby preventing the action of histamine, a substance in the body that causes allergic symptoms. It binds to the receptors and blocks the pathway, reducing symptoms like itching, swelling, and rashes .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The racemic mixture from which Levocetirizine is derived.
Loratadine: Another non-sedative antihistamine with a similar mechanism of action.
Fexofenadine: Known for its non-sedative properties and used in treating allergic conditions .
Uniqueness
Levocetirizine is unique due to its high selectivity for H1 receptors and its minimal sedative effects compared to other antihistamines. Its enantiomeric purity contributes to its effectiveness and safety profile, making it a preferred choice for treating allergies .
Properties
Molecular Formula |
C21H25Cl2N5O3 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N'-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
InChI |
InChI=1S/C21H25Cl2N5O3/c1-13-19(14(2)28(26-13)12-15-6-7-16(22)11-17(15)23)25-21(31)20(30)24-8-4-10-27-9-3-5-18(27)29/h6-7,11H,3-5,8-10,12H2,1-2H3,(H,24,30)(H,25,31) |
InChI Key |
YSSWXXLKXRCXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)C(=O)NCCCN3CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
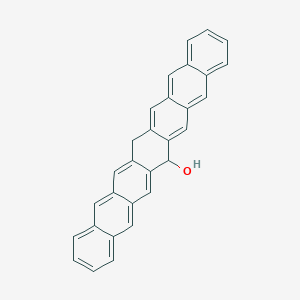
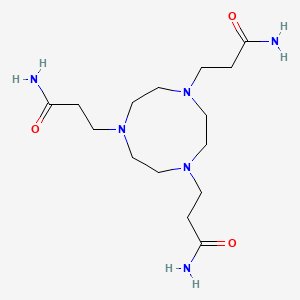
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
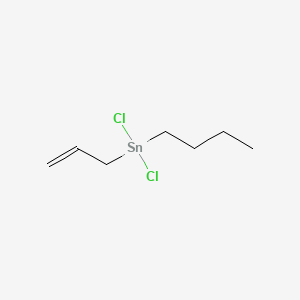


![(6S)-6-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholin-3-one](/img/structure/B12640909.png)

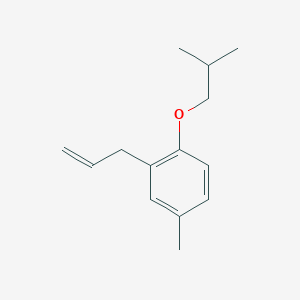
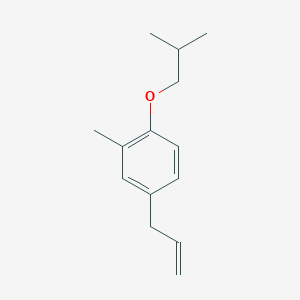
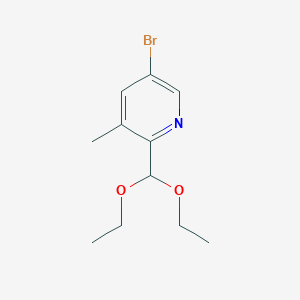
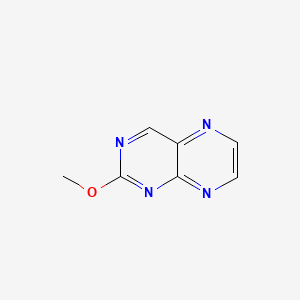
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
